Ddr1-IN-1
Overview
Description
DDR1-IN-1 is a potent and selective DDR1 receptor tyrosine kinase inhibitor . It has an IC50 value of 105 nM, which means it can inhibit DDR1 at this concentration . It is less potent for DDR2, with an IC50 value of 413 nM . DDR1-IN-1 is a secondary carboxamide .
Synthesis Analysis
The synthesis of DDR1-IN-1 involves the formal condensation of the carboxy group of 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid with the amino group of 5-(5-amino-2-methylphenoxy)-1,3-dihydro-2H-indol-2-one . More detailed information about the synthesis process can be found in the paper titled "Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models" .
Molecular Structure Analysis
DDR1-IN-1 is composed of an outer extracellular domain, which interacts with the ligand, transmembrane region, and intracellular cytoplasmic domain which transmits the signal via kinase domain . The molecular formula of DDR1-IN-1 is C30H31F3N4O3 .
Chemical Reactions Analysis
DDR1-IN-1 binds to DDR1 in the ‘DFG-out’ conformation and inhibits DDR1 autophosphorylation in cells at submicromolar concentrations . It has good selectivity as assessed against a panel of 451 kinases .
Physical And Chemical Properties Analysis
Scientific Research Applications
Application Summary
Ddr1-IN-1 has been implicated in the field of oncology, specifically in the context of tumor progression . Altered expression of DDR1, the target of Ddr1-IN-1, has been reported in human tumors, including lung, esophagus, breast, ovary, and pediatric brain cancers .
Method of Application
The specific methods of application in this context would involve the use of Ddr1-IN-1 as a pharmacological inhibitor in cellular and animal models of these cancers .
Results or Outcomes
While specific quantitative data is not available, the use of Ddr1-IN-1 has been suggested to potentially play a role in inhibiting tumor progression .
Fibrosis
Application Summary
Ddr1-IN-1 has also been used in the study of fibrosis . DDR1, the target of Ddr1-IN-1, is a collagen-activated receptor tyrosine kinase and an attractive anti-fibrotic target .
Method of Application
The application of Ddr1-IN-1 in this context would involve its use as a pharmacological inhibitor in cellular and animal models of fibrosis .
Results or Outcomes
While specific quantitative data is not available, the use of Ddr1-IN-1 has been suggested to potentially play a role in inhibiting fibrotic processes .
Melanoma
Application Summary
Ddr1-IN-1 has been used in the study of melanoma . It was found to inhibit melanoma cell proliferation in both in vitro and ex vivo assays .
Method of Application
The application of Ddr1-IN-1 in this context would involve its use as a pharmacological inhibitor in cellular and animal models of melanoma .
Results or Outcomes
Ddr1-IN-1 was found to be effective in animal melanoma xenograft models .
Non-Small-Cell Lung Carcinoma (NSCLC)
Application Summary
Ddr1-IN-1 has been implicated in the field of oncology, specifically in the context of non-small-cell lung carcinoma (NSCLC) . Altered expression of DDR1, the target of Ddr1-IN-1, has been reported in NSCLC .
Method of Application
The specific methods of application in this context would involve the use of Ddr1-IN-1 as a pharmacological inhibitor in cellular and animal models of NSCLC .
Results or Outcomes
While specific quantitative data is not available, the use of Ddr1-IN-1 has been suggested to potentially play a role in inhibiting tumor progression .
Ovarian Cancer
Application Summary
Ddr1-IN-1 has also been used in the study of ovarian cancer . DDR1, the target of Ddr1-IN-1, is a collagen-activated receptor tyrosine kinase and an attractive anti-cancer target .
Method of Application
The application of Ddr1-IN-1 in this context would involve its use as a pharmacological inhibitor in cellular and animal models of ovarian cancer .
Results or Outcomes
While specific quantitative data is not available, the use of Ddr1-IN-1 has been suggested to potentially play a role in inhibiting tumor progression .
Glioblastoma
Application Summary
Ddr1-IN-1 has been used in the study of glioblastoma . It was found to inhibit glioblastoma cell proliferation in both in vitro and ex vivo assays .
Method of Application
The application of Ddr1-IN-1 in this context would involve its use as a pharmacological inhibitor in cellular and animal models of glioblastoma .
Results or Outcomes
Ddr1-IN-1 was found to be effective in animal glioblastoma xenograft models .
Breast Cancer
Application Summary
Ddr1-IN-1 has been implicated in the field of oncology, specifically in the context of breast cancer . Altered expression of DDR1, the target of Ddr1-IN-1, has been reported in breast cancer .
Method of Application
The specific methods of application in this context would involve the use of Ddr1-IN-1 as a pharmacological inhibitor in cellular and animal models of breast cancer .
Results or Outcomes
While specific quantitative data is not available, the use of Ddr1-IN-1 has been suggested to potentially play a role in inhibiting tumor progression .
Inflammatory Disorders
Application Summary
Ddr1-IN-1 has also been used in the study of inflammatory disorders . DDR1, the target of Ddr1-IN-1, is a collagen-activated receptor tyrosine kinase and an attractive anti-inflammatory target .
Method of Application
The application of Ddr1-IN-1 in this context would involve its use as a pharmacological inhibitor in cellular and animal models of inflammatory disorders .
Results or Outcomes
While specific quantitative data is not available, the use of Ddr1-IN-1 has been suggested to potentially play a role in inhibiting inflammatory processes .
Neurodegenerative Disorders
Application Summary
Ddr1-IN-1 has been used in the study of neurodegenerative disorders . It was found to inhibit neurodegenerative disorder cell proliferation in both in vitro and ex vivo assays .
Method of Application
The application of Ddr1-IN-1 in this context would involve its use as a pharmacological inhibitor in cellular and animal models of neurodegenerative disorders .
Results or Outcomes
Ddr1-IN-1 was found to be effective in animal neurodegenerative disorder xenograft models .
Safety And Hazards
Future Directions
DDR1-IN-1 can serve as a potential therapeutic target and prognostic marker for various malignancies due to its vital role in tumorigenesis and tumor immunity . There is currently great interest in investigating the physical properties of the ECM network as a potential target for immune therapies . The role of physical properties such as solid stress, stiffness, fluid pressure, and microarchitecture of the extracellular matrix (ECM) have thus far been underappreciated, but are beginning to gain recognition for the importance of their role in the context of the TME and tumor treatment .
Relevant Papers
There are several relevant papers that provide more information about DDR1-IN-1. For example, the paper titled “Targeting of DDR1 with antibody-drug conjugates has antitumor effects in a mouse model of colon carcinoma” discusses how DDR1 has been identified as a cancer-associated receptor tyrosine kinase that is highly expressed in several malignancies relative to normal tissues . Another paper titled “Research progress of DDR1 inhibitors in the treatment of fibrotic diseases” discusses the role of DDR1 in regulating cellular functions such as proliferation, differentiation, invasion, migration, and matrix remodeling . A third paper titled “Identification of novel discoidin domain receptor 1 (DDR1) inhibitors: From in silico screening to X-ray crystallography” discusses the identification of novel DDR1 inhibitors .
properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N4O3/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZPVMOOEJAZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ddr1-IN-1 | |
CAS RN |
1449685-96-4 | |
Record name | 1449685-96-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.